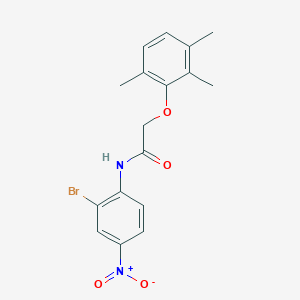
N-(2-bromo-4-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromo-4-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide, also known as BNTA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BNTA is a member of the nitroaromatic family, which is known for its diverse applications in the fields of medicine, agriculture, and industry. The synthesis of BNTA is a complex process that involves several steps, each of which requires careful attention to detail. In
Applications De Recherche Scientifique
N-(2-bromo-4-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide has several scientific research applications, particularly in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including lung, breast, and colon cancer. This compound has also been shown to have antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, this compound has been investigated for its potential as a photosensitizer in photodynamic therapy, a non-invasive cancer treatment that uses light to activate photosensitizing agents.
Mécanisme D'action
The mechanism of action of N-(2-bromo-4-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, a process that is essential for cell division. This inhibition leads to cell cycle arrest and ultimately cell death. This compound has also been shown to induce apoptosis, a programmed cell death process that is important for maintaining tissue homeostasis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been demonstrated to decrease the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and DNA damage. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix components. MMPs are important for tumor invasion and metastasis, and their inhibition can prevent cancer progression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-bromo-4-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide for lab experiments is its high potency and selectivity against cancer cells. This makes it an attractive candidate for further investigation as a potential anticancer agent. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on N-(2-bromo-4-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide. One area of interest is the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Additionally, further investigation into the mechanism of action of this compound could lead to the identification of new targets for cancer therapy. Finally, the use of this compound as a photosensitizer in photodynamic therapy is an exciting area of research that could have significant clinical applications.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its unique properties. Its synthesis method is complex, and it has several scientific research applications, particularly in the field of medicinal chemistry. Its mechanism of action is not fully understood, but it has been shown to exhibit potent antitumor activity against various cancer cell lines. This compound has several biochemical and physiological effects, and its high potency and selectivity against cancer cells make it an attractive candidate for further investigation as a potential anticancer agent. However, its poor solubility in aqueous solutions and limited knowledge of its mechanism of action are limitations that need to be addressed. Finally, there are several future directions for research on this compound, including the optimization of its pharmacokinetic properties and the use of this compound as a photosensitizer in photodynamic therapy.
Méthodes De Synthèse
The synthesis of N-(2-bromo-4-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide involves several steps, each of which requires careful attention to detail. The first step involves the reaction between 2-bromo-4-nitrophenol and 2,3,6-trimethylphenol in the presence of sulfuric acid. This reaction produces 2-bromo-4-nitrophenyl-2,3,6-trimethylphenyl ether, which is then reacted with acetic anhydride in the presence of pyridine to produce this compound. The final product is purified using column chromatography to obtain a high purity compound.
Propriétés
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O4/c1-10-4-5-11(2)17(12(10)3)24-9-16(21)19-15-7-6-13(20(22)23)8-14(15)18/h4-8H,9H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEHDPMHIICHNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


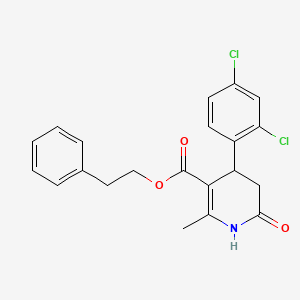
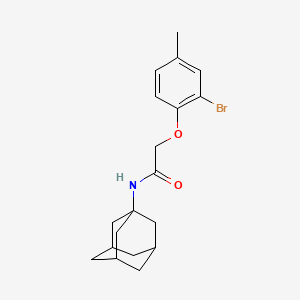
![methyl 2-(4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)propanoate](/img/structure/B5218959.png)
![4-tert-butyl-N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B5218964.png)
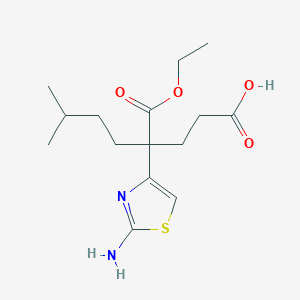
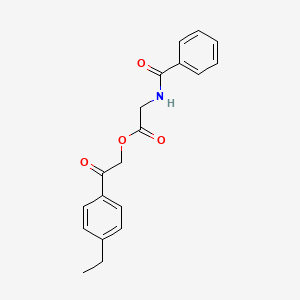
![N-{4-[(2-phenylacetyl)amino]phenyl}-4-biphenylcarboxamide](/img/structure/B5218992.png)
![2-(4-chlorophenyl)-2-oxoethyl 4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoate](/img/structure/B5219002.png)
![(3aS*,5S*,9aS*)-5-(4-methoxy-2,3-dimethylphenyl)-2-methylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5219011.png)
![3-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide](/img/structure/B5219024.png)
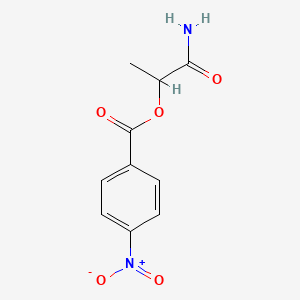
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B5219033.png)
![2-methyl-5-(4-methylphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B5219035.png)